DNMT1/UHRF1 Interaction Disruption
NSC232003 inhibits the DNMT1/UHRF1 protein-protein interaction in U251 glioma cells with an IC50 of 15 µM [1]. In contrast, the PHD-domain inhibitor MLD4 shows an IC50 of 12.4 µM for the UHRF1-histone H3 interaction but does not directly affect DNMT1/UHRF1 complex formation . UF146, a more potent SRA binder (IC50 499.4 nM in FRET), lacks reported cellular IC50 data for DNMT1/UHRF1 disruption . Mitoxantrone, an anthracycline with UHRF1-SRA inhibitory activity, exhibits an IC50 of 1.53 µM in a TR-FRET assay but this potency is confounded by its known activity as a topoisomerase II poison [2].
| Evidence Dimension | Disruption of DNMT1/UHRF1 interaction in U251 glioma cells |
|---|---|
| Target Compound Data | IC50 = 15 µM |
| Comparator Or Baseline | MLD4: IC50 = 12.4 µM (UHRF1-histone H3 interaction, different assay); UF146: IC50 = 0.499 µM (FRET, different assay, cellular data not reported); Mitoxantrone: IC50 = 1.53 µM (TR-FRET, different assay, additional topoisomerase II activity) |
| Quantified Difference | NSC232003 is 30-fold less potent than UF146 in biochemical assays but provides validated cellular activity; NSC232003 is 10-fold less potent than mitoxantrone in biochemical assay but lacks topoisomerase II off-target activity. |
| Conditions | U251 glioma cells, 4h incubation, Proximity Ligation In Situ Assay |
Why This Matters
Validated cellular disruption of the DNMT1/UHRF1 axis with a well-defined IC50 enables precise dosing for epigenetic studies; alternative inhibitors either lack cellular validation or introduce confounding off-target effects.
- [1] Myrianthopoulos V, et al. Eur J Med Chem. 2016;114:390-396. View Source
- [2] Giovinazzo H, et al. Oncotarget. 2019;10(29):2817-2834. View Source
